Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride
Description
Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride is a nitrogen-containing heterocyclic compound featuring two dimethyl-substituted 1,2-oxazole (isoxazole) rings attached to a central amine group, which is protonated as a hydrochloride salt. The compound’s structure is characterized by its bis-substitution pattern, where each (dimethyl-1,2-oxazol-4-yl)methyl group contributes to steric bulk and electronic effects.
Properties
IUPAC Name |
1-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2.ClH/c1-7-11(9(3)16-14-7)5-13-6-12-8(2)15-17-10(12)4;/h13H,5-6H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULWAOAGHFBWNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNCC2=C(ON=C2C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry
- Intermediate in Synthesis : This compound serves as an intermediate in the synthesis of more complex chemical entities, allowing chemists to explore new derivatives with enhanced properties.
Biology
- Biological Activity : Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride has been studied for its potential biological activities, particularly its antimicrobial and antifungal properties. It interacts with various enzymes and proteins, influencing cellular processes.
Medicine
- Drug Development : Ongoing research is exploring its use in drug development, especially for treating cancer and infectious diseases. The compound has shown promise in preclinical studies for inducing apoptosis in cancer cells and inhibiting microbial growth.
Industry
- Agrochemicals and Pharmaceuticals : The compound is utilized in producing agrochemicals and pharmaceuticals due to its biological activity and ability to modify chemical structures effectively.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| CaCo-2 (Colon Cancer) | 15.3 |
| H9c2 (Heart Myoblast) | 20.7 |
Antimicrobial Activity
The compound also exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
Case Studies
Recent research highlights the potential of this compound in various applications:
- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced tumor growth in xenograft models of human cancer.
- Antimicrobial Efficacy : Another study published in Antimicrobial Agents and Chemotherapy reported the effectiveness of the compound against multi-drug resistant strains of bacteria, suggesting its potential as a new antibiotic agent.
Mechanism of Action
The mechanism by which Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural and molecular properties of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride with analogous compounds:
Key Observations :
Bis-Substitution vs. Mono-Substitution: The target compound’s bis-substitution confers higher molecular weight (295.75 g/mol) and increased steric hindrance compared to mono-substituted analogs like 2-(dimethyl-1,2-oxazol-4-yl)propan-2-amine hydrochloride (204.67 g/mol). This structural feature may enhance its binding affinity in supramolecular or enzymatic contexts .
Heterocycle Differences: Unlike 1,2,4-oxadiazole derivatives (e.g., [4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine HCl), the target compound’s 1,2-oxazole rings provide distinct electronic properties.
Hydrogen Bonding: The target compound has six hydrogen bond acceptors (two oxygen and four nitrogen atoms from the oxazole rings and amine), surpassing the four acceptors in mono-substituted or oxadiazole-based analogs.
Commercial and Research Utility
- Building Block Applications: The compound’s bis-substitution is leveraged in designing rigid ligands for metal coordination or enzyme inhibition studies. Mono-substituted analogs (e.g., 2-(dimethyl-1,2-oxazol-4-yl)propan-2-amine HCl) are more commonly used in fragment-based drug discovery due to their lower steric demands .
Biological Activity
Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique oxazole ring structure, which is known for conferring various biological activities. The oxazole moiety is often associated with antimicrobial, anticancer, and anti-inflammatory properties.
Anticancer Activity
Several studies have indicated that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, compounds similar to bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine have shown cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis in tumor cells by modulating key signaling pathways involved in cell survival and proliferation .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| CaCo-2 (Colon Cancer) | 15.3 |
| H9c2 (Heart Myoblast) | 20.7 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest a broad spectrum of efficacy.
Table 2: Antimicrobial Activity
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in cancer cell metabolism and proliferation.
- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, leading to programmed cell death.
- Antibacterial Mechanisms : The oxazole ring may interfere with bacterial protein synthesis or cell wall integrity.
Case Studies
Recent research has highlighted the potential of this compound in preclinical models:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced tumor growth in xenograft models of human cancer .
- Antimicrobial Efficacy : Another study published in Antimicrobial Agents and Chemotherapy reported the effectiveness of the compound against multi-drug resistant strains of bacteria, suggesting its potential as a new antibiotic agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride, and how can reaction conditions be adjusted to improve yield?
- Methodology : The synthesis typically involves multi-step reactions starting with substituted oxazole derivatives. Key steps include cyclization using DMSO under reflux (18–24 hours) and subsequent purification via crystallization (water-ethanol mixtures) . Adjusting solvent polarity (e.g., dichloromethane for solubility) and catalyst selection (e.g., acetic acid for acid-catalyzed condensation) can enhance yields. Monitoring reaction progress with TLC or HPLC is critical to optimize time and temperature .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and purity?
- Methodology :
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., dimethyl groups on oxazole at δ ~2.5 ppm) and confirms amine hydrochloride formation via broad NH signals .
- IR : Peaks at ~1650 cm⁻¹ (C=N stretching in oxazole) and ~2500 cm⁻¹ (N-H stretch in hydrochloride) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
Q. What in vitro assays are suitable for initial evaluation of its biological activity?
- Methodology :
- Enzyme Inhibition Assays : Use fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition) to test interaction with biological targets .
- Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa) assess cytotoxicity .
- Receptor Binding Studies : Radioligand displacement assays (e.g., GPCR targets) quantify affinity using scintillation counting .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different assay systems?
- Methodology :
- Meta-Analysis : Compare data across assays (e.g., enzymatic vs. cellular) to identify assay-specific interference (e.g., serum proteins in cell-based systems) .
- Dose-Response Curves : Validate activity thresholds using Hill slope analysis to distinguish true efficacy from artifacts .
- Control Experiments : Include known inhibitors/agonists to confirm assay reliability and normalize results .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinase domains) .
- MD Simulations : GROMACS or AMBER simulate binding stability over 100+ ns trajectories, analyzing RMSD and hydrogen-bond occupancy .
- QSAR Modeling : Build regression models (e.g., partial least squares) using descriptors like logP, polar surface area, and H-bond donors .
Q. How to design a study to assess structure-activity relationships (SAR) among derivatives?
- Methodology :
- Derivative Synthesis : Modify oxazole substituents (e.g., halogens, alkyl chains) and evaluate yield via parallel synthesis .
- Biological Profiling : Test derivatives in standardized assays (e.g., IC₅₀ in enzyme inhibition) and correlate with structural features .
- Statistical Analysis : Use PCA or cluster analysis to group compounds by activity and identify key structural motifs .
Methodological Challenges and Solutions
Q. What strategies minimize side reactions during synthesis?
- Solutions :
- Solvent Optimization : Use anhydrous DMF or dichloromethane to reduce hydrolysis of intermediates .
- Catalyst Screening : Test Pd/C or copper salts for selective coupling reactions, minimizing byproducts .
- Temperature Control : Gradual heating (e.g., 60–80°C) prevents exothermic decomposition .
Q. How to optimize purification techniques for high-purity product?
- Protocol :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
